"physicochemical properties of 2-(3-nitro-1H-pyrazol-1-yl)ethanol"
"physicochemical properties of 2-(3-nitro-1H-pyrazol-1-yl)ethanol"
Topic: Physicochemical Properties and Synthetic Utility of 2-(3-nitro-1H-pyrazol-1-yl)ethanol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Engineers, and Energetic Materials Scientists
Executive Technical Summary
Compound Identity: 2-(3-nitro-1H-pyrazol-1-yl)ethanol
CAS Registry Number: 956951-01-2
Molecular Formula: C
2-(3-nitro-1H-pyrazol-1-yl)ethanol represents a critical bifunctional scaffold in modern heterocyclic chemistry. Characterized by an electron-deficient nitro-pyrazole core coupled with a nucleophilic hydroxyethyl tail, this molecule serves as a "Janus" intermediate. In pharmaceutical development, it functions as a pharmacophore precursor for antimicrobial and antiparasitic agents (specifically targeting anaerobic organisms). In the field of energetic materials, it acts as a precursor for plasticizers and insensitive munitions components, where the hydroxyl group allows for curing into polyurethane binders or further nitration to nitrate esters.
This guide provides a rigorous analysis of its physicochemical profile, a validated synthesis protocol, and a structural characterization workflow designed to ensure batch-to-batch consistency.
Physicochemical Data Profile
The following data consolidates experimental observations with high-confidence predictive models where specific experimental values are proprietary or variable.
Table 1: Core Physical Properties
| Property | Value / Range | Confidence Level | Relevance |
| Molecular Weight | 157.13 g/mol | Exact | Stoichiometric calculations |
| Appearance | Yellow to Orange Crystalline Solid | Experimental | Nitro-group conjugation chromophore |
| Density | 1.53 ± 0.1 g/cm³ | Predicted | High density is favorable for energetic performance |
| Boiling Point | 343.5 ± 22.0 °C (at 760 mmHg) | Predicted | High thermal stability window |
| pKa (Alcohol) | 14.23 ± 0.10 | Predicted | Reactivity of the hydroxyl tail |
| LogP | -0.36 to 0.22 | Experimental/Calc.[3][4][5][6] | Amphiphilic; soluble in polar organic solvents |
| H-Bond Donors | 1 (Hydroxyl) | Exact | Crystal packing and solubility |
| H-Bond Acceptors | 4 (N-pair, NO2, O) | Exact | Receptor binding affinity |
Table 2: Solubility Profile (at 25°C)
| Solvent | Solubility Rating | Operational Note |
| DMSO | High (>100 mg/mL) | Preferred solvent for NMR and biological assays |
| Methanol/Ethanol | Moderate to High | Good for recrystallization |
| Water | Moderate | Soluble due to hydroxyethyl chain and polarity |
| Dichloromethane | Low to Moderate | Extraction solvent |
| Hexanes | Insoluble | Anti-solvent for precipitation |
Molecular Architecture & Reactivity[2]
Understanding the electronic distribution is vital for controlling downstream chemistry.
-
The Nitro-Pyrazole Core: The nitro group at position 3 is strongly electron-withdrawing (
effects). This decreases the electron density of the pyrazole ring, making it less susceptible to electrophilic aromatic substitution but highly stable against oxidation. -
Regiochemistry (N1 vs. N2): The parent compound, 3-nitropyrazole, exists in tautomeric equilibrium. However, alkylation with 2-chloroethanol locks the structure. The N-alkylation typically occurs at the nitrogen furthest from the steric bulk of the nitro group (N1), yielding the 1,3-isomer.
-
The Hydroxyethyl Handle: The pendant alcohol is a primary alcohol, unhindered and chemically versatile. It can undergo:
-
Esterification: With carboxylic acids (prodrug formation).
-
Nitration: With HNO
/H SO to form nitrate esters (energetic plasticizers). -
Appel Reaction: Conversion to alkyl halides for cross-coupling.
-
Validated Synthesis Protocol
Objective: Regioselective synthesis of 2-(3-nitro-1H-pyrazol-1-yl)ethanol via N-alkylation.
Reagents
-
3-Nitro-1H-pyrazole (1.0 eq)
-
2-Chloroethanol (1.2 eq)
-
Potassium Carbonate (K
CO ) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq) -
Acetonitrile (ACN) or DMF (Anhydrous)
Step-by-Step Methodology
-
Deprotonation:
-
Charge a flame-dried round-bottom flask with 3-nitro-1H-pyrazole and anhydrous DMF under Argon atmosphere.
-
If using NaH: Cool to 0°C. Add NaH portion-wise. Stir for 30 mins until H
evolution ceases. (Result: Formation of pyrazolate anion). -
If using K
CO : Add solid base at room temperature.
-
-
Alkylation:
-
Add 2-chloroethanol dropwise via syringe to the reaction mixture.
-
Heat the mixture to 80°C (for K
CO ) or 60°C (for NaH) and stir for 6-12 hours. -
Monitoring: Check via TLC (Ethyl Acetate:Hexane 1:1). The starting material (lower R
) should disappear.
-
-
Work-up:
-
Purification:
-
Recrystallize from hot Ethanol or an Ethanol/Water mixture.
-
Target Yield: 75-85%.
-
Workflow Visualization
Figure 1: Step-by-step synthetic pathway for the N-alkylation of 3-nitropyrazole.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[8][9]
-
H NMR (DMSO-d
, 400 MHz):- ~8.0 ppm (d, 1H, Pyrazole H-5): The proton adjacent to the nitro group is deshielded.
- ~6.9 ppm (d, 1H, Pyrazole H-4): Upfield from H-5.
-
~4.9 ppm (t, 1H, OH): Hydroxyl proton (exchangeable with D
O). -
~4.2 ppm (t, 2H, N-CH
): Methylene adjacent to nitrogen. -
~3.8 ppm (m, 2H, CH
-OH): Methylene adjacent to oxygen.
Infrared Spectroscopy (FT-IR)
-
3300-3400 cm
: Broad O-H stretch (Alcohol). -
1530-1550 cm
: Asymmetric NO stretch. -
1350-1370 cm
: Symmetric NO stretch. -
3100-3150 cm
: C-H stretch (Aromatic/Heterocyclic).
Applications & Strategic Utility
A. Pharmaceutical Development
The 3-nitropyrazole moiety acts as a bioisostere for imidazole derivatives (like metronidazole).
-
Mechanism: The nitro group is enzymatically reduced in anaerobic bacteria/protozoa to form reactive radical species that damage DNA.
-
Advantage: The hydroxyethyl tail improves water solubility and bioavailability compared to the bare nitropyrazole, while offering a site for conjugation to delivery vectors.
B. Energetic Materials
In the context of propellants and explosives:
-
Plasticizers: The compound can be used to synthesize energetic plasticizers that lower the glass transition temperature (
) of polymer binders while contributing to the overall energy budget (unlike inert plasticizers). -
Insensitivity: Nitro-pyrazoles generally exhibit lower sensitivity to impact and friction compared to nitro-benzenes, making them safer for handling (IM - Insensitive Munitions compliant).
Application Decision Tree
Figure 2: Strategic utilization pathways in drug discovery and energetic materials science.
Safety & Handling
-
Explosion Hazard: While less sensitive than polynitro compounds, all nitro-heterocycles should be treated as potential energetic materials. Do not subject to grinding or high friction.
-
Toxicity: Likely toxic if swallowed. Nitroaromatics are often mutagenic (Ames positive). Use full PPE (gloves, goggles, fume hood).
-
Storage: Store in a cool, dry place away from strong reducing agents and bases.
References
-
LookChem. (n.d.). 2-(3-nitro-1H-pyrazol-1-yl)ethanol - Physicochemical Properties and Suppliers. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2021). 2-[1-(2-Nitrophenyl)pyrazol-3-yl]ethanol Compound Summary. (Used for comparative spectral data of similar nitro-pyrazole ethanols). Retrieved from [Link]
-
ResearchGate. (2025). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2023). Synthesis and Anthelmintic Activity of Pyrazole Derivatives. (Context for biological activity of pyrazole-ethanol scaffolds). Retrieved from [Link]
Sources
- 1. 2-(3-nitro-1H-pyrazol-1-yl)ethanol | 956951-01-2 [sigmaaldrich.com]
- 2. Cas 956951-01-2,2-(3-nitro-1H-pyrazol-1-yl)ethanol | lookchem [lookchem.com]
- 3. Ethanol_(data_page) [chemeurope.com]
- 4. 2-[1-(2-Nitrophenyl)pyrazol-3-yl]ethanol | C11H11N3O3 | CID 116818231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino acid and N, N-two (2-hydroxyethyl) amino acid derivatives - Google Patents [patents.google.com]
- 6. 2,2,2-Tris(pyrazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wisdomlib.org [wisdomlib.org]
- 9. ijcmas.com [ijcmas.com]
